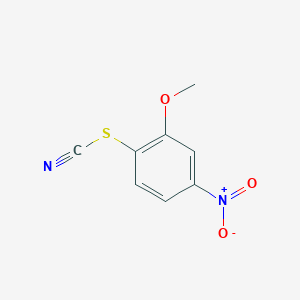

2-Methoxy-4-nitrophenyl thiocyanate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

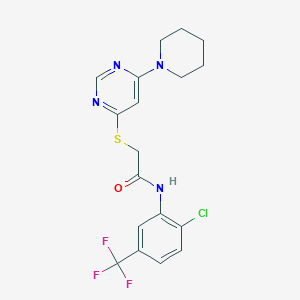

2-Methoxy-4-nitrophenyl thiocyanate is a chemical compound with the molecular formula C8H6N2O3S . It is also known as 1-isothiocyanato-2-methoxy-4-nitrobenzene .

Molecular Structure Analysis

The molecular structure of 2-Methoxy-4-nitrophenyl thiocyanate consists of a benzene ring substituted with a methoxy group, a nitro group, and an isothiocyanate group . The molecular weight of the compound is 210.210 g/mol .Physical And Chemical Properties Analysis

2-Methoxy-4-nitrophenyl thiocyanate appears as a yellow to green to red to brown powder or lumps . It has a melting point of 105.0-115.0°C .Applications De Recherche Scientifique

Electrochemical Reduction Mechanism

One application involves its role in studying the electrochemical reduction mechanisms of aryl thiocyanates. Research by Houmam, Hamed, and Still (2003) explores the electrochemical reduction of aryl thiocyanates, including p-methoxy- and 3,5-dinitrophenyl thiocyanates. This study reveals a transition between concerted and stepwise mechanisms in the reductive cleavage of the S-CN bond, influenced by the substituent on the aryl ring. The presence of nitro substituents facilitates a stepwise mechanism with an anion radical as the intermediate. This research is pivotal for understanding the reactivity and reduction pathways of aryl thiocyanates, including 2-methoxy-4-nitrophenyl thiocyanate, in electrochemical environments Houmam, Hamed, & Still, 2003.

Hydrogen Bonding and Deprotonation Equilibria

Pérez-Casas and Yatsimirsky (2008) delve into the hydrogen bonding and deprotonation equilibria between anions and urea/thiourea derivatives, including those related to 2-methoxy-4-nitrophenyl thiocyanate. Their study demonstrates the complex interactions and equilibria involved in the deprotonation and formation of hydrogen-bonded complexes with anions, providing a foundation for understanding the chemical behavior of similar compounds Pérez-Casas & Yatsimirsky, 2008.

Photoreagents for Protein Crosslinking

Jelenc, Cantor, and Simon (1978) propose 4-nitrophenyl ethers, including 2-methoxy-4-nitrophenyl ethers, as high-yield photoreagents for protein crosslinking and affinity labeling. Their study shows that these compounds, unreactive in the dark, can quantitatively react with amines upon irradiation, highlighting their potential as tools for biochemical and molecular biology research Jelenc, Cantor, & Simon, 1978.

Copper-Catalyzed Cyanation of Disulfides

Teng et al. (2014) developed a copper-catalyzed cyanation process for disulfides, leading to thiocyanates, including those related to 2-methoxy-4-nitrophenyl thiocyanate. This method showcases the compound's versatility and its potential in synthetic chemistry, especially in functionalizing disulfides under mild conditions Teng, Yu, Yang, Jiang, & Cheng, 2014.

Anionic Polymerization with Optical Functionalities

Research by Shin, Ahn, and Lee (2001) on the anionic polymerization of isocyanates with optical functionalities, including derivatives related to 2-methoxy-4-nitrophenyl thiocyanate, demonstrates its application in creating polyisocyanates with high yield. These polymers exhibit optical activity, which can be valuable in materials science and engineering for developing new optical materials Shin, Ahn, & Lee, 2001.

Safety and Hazards

Propriétés

IUPAC Name |

(2-methoxy-4-nitrophenyl) thiocyanate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O3S/c1-13-7-4-6(10(11)12)2-3-8(7)14-5-9/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAPGQCBNQLEOQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)[N+](=O)[O-])SC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxy-4-nitrophenyl thiocyanate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{2-Nitro-4-[(trifluoromethyl)sulfonyl]phenyl}pyrrolidine](/img/structure/B2881875.png)

![6-(3-Chlorophenyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one](/img/structure/B2881877.png)

![N-[4-(5-fluoro-1H-indol-2-yl)phenyl]-N'-(tetrahydrofuran-2-ylmethyl)urea](/img/structure/B2881881.png)

![1-benzyl-1H-imidazo[4,5-c]pyridine-2-thiol](/img/structure/B2881883.png)

![1-{[(1-cyano-1-methylethyl)(methyl)carbamoyl]methyl}-N-[(furan-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B2881889.png)

![6-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-9H-purine](/img/structure/B2881890.png)

![N-[4-(ethylsulfamoyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2881894.png)

![Methyl 1-oxaspiro[2.5]octane-6-carboxylate](/img/structure/B2881895.png)

![3-butoxy-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2881898.png)